1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
The compound 1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a piperidine-4-carboxamide moiety. Key structural elements include:
- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for its metabolic stability and role in medicinal chemistry.
- Methylsulfonyl group: Enhances solubility and modulates electronic properties.
- Piperidine-4-carboxamide: A conformationally constrained scaffold often associated with CNS and enzyme-targeting activity.
This compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and biological activity through synergistic effects of its substituents.
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5S3/c1-28(23,24)20-4-2-11(3-5-20)13(22)16-14-17-18-15(27-14)26-10-12(21)19-6-8-25-9-7-19/h11H,2-10H2,1H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXIIUCDYQIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Formation of 1-(methylsulfonyl)piperidine-4-carboxamide.
Step 2: : Synthesis of 2-morpholino-2-oxoethyl thio-1,3,4-thiadiazole.
Step 3: : Coupling reaction between the two intermediate compounds under controlled conditions (e.g., specific temperature and pH).
Industrial Production Methods
Industrial synthesis often utilizes batch or continuous-flow reactors.
Common reagents include solvents like dimethylformamide and catalysts to enhance reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like potassium permanganate.
Reduction: : Undergoes reduction with agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in tetrahydrofuran.
Substitution: : Variety of nucleophiles/electrophiles in polar aprotic solvents.
Major Products
Oxidation typically results in sulfone derivatives.
Reduction leads to the formation of the corresponding amine.
Substitution varies based on reagents, potentially forming a wide range of derivatives.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis.
Precursor for other complex molecules.
Biology
Investigated for enzyme inhibition properties.
Medicine
Explored for anti-inflammatory and anticancer activities.
Evaluated for its pharmacokinetic profile.
Industry
Utilized in the synthesis of agrochemicals.
Component in the development of new materials.
Mechanism of Action
Mechanism
The exact mechanism depends on its application.
Potential interactions with biological macromolecules, influencing enzyme activity or binding to receptor sites.
Molecular Targets and Pathways
Targets might include enzymes involved in inflammation or cancer pathways.
Possible modulation of metabolic pathways critical for cell proliferation.
Comparison with Similar Compounds
Key Compounds:
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) (): Structural Differences: Replace the morpholino-2-oxoethyl group with a piperidinylethylthio chain and a benzamide instead of a piperidine-4-carboxamide. Activity: Synthesized as acetylcholinesterase inhibitors, highlighting the role of the thiadiazole-piperidine combination in enzyme targeting. Key Insight: The morpholino group in the target compound may confer improved solubility over the piperidine derivatives due to its oxygen-rich structure .
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide (): Structural Differences: Features an ethylsulfanyl group and pyridazine-oxo-carboxamide instead of the morpholino-piperidine system. Activity: Not explicitly reported, but pyridazine derivatives often exhibit antimicrobial or anti-inflammatory properties. Key Insight: The ethylsulfanyl group may reduce metabolic stability compared to the target compound’s methylsulfonyl substituent .
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Structural Differences: Incorporates a thienopyrimidinone system and a methyl-substituted thiadiazole. Activity: Anticancer activity via kinase inhibition (implied by structural analogs). Key Insight: The target compound’s morpholino group may enhance selectivity for non-kinase targets compared to this derivative .
Structural Comparison Table:
Heterocyclic Variants: Oxadiazoles vs. Thiadiazoles
Compounds with 1,3,4-oxadiazole cores () differ by replacing sulfur with oxygen in the five-membered ring.
- Bioactivity : Oxadiazole derivatives (e.g., 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ) exhibit antibacterial activity, suggesting that thiadiazoles may offer superior metabolic stability for certain targets .
Anticancer Activity
- 2-Substituted Thiadiazoles (): Derivatives with 3,4,5-trimethoxyphenyl groups showed 55–66% inhibition of PC3 and BGC-823 cancer cells at 5 μM.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibitors (): Piperidine-linked thiadiazoles demonstrated AChE inhibition, a property relevant to Alzheimer’s disease. Key Insight: The target compound’s morpholino substituent could modulate selectivity for other enzymes (e.g., kinases or proteases) .
Biological Activity
1-(Methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with potential biological activities. Its structural components, including a thiadiazole ring and a morpholine moiety, suggest diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H23N5O5S3
- Molecular Weight : 449.56 g/mol
- CAS Number : 1226459-43-3
- IUPAC Name : 1-methylsulfonyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
The compound features a piperidine backbone substituted with a methylsulfonyl group and a thiadiazole derivative containing a morpholine moiety. This unique structure is hypothesized to contribute to its biological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth at concentrations ranging from 31.25 to 62.5 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Inhibition of Monoamine Oxidase (MAO)
A study focused on the inhibition of MAO-A by thiadiazole derivatives revealed that compounds similar to the target compound showed promising inhibitory activity. The synthesized derivatives were tested using an in vitro fluorometric method, indicating that certain structural modifications can enhance MAO inhibition .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. Compounds within the same class have shown moderate to high cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), with IC50 values indicating effective dose ranges for therapeutic applications .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with MAO activity.
- Cell Membrane Interaction : Its lipophilic properties allow it to interact with cell membranes, potentially disrupting cellular homeostasis in pathogenic organisms.
- Receptor Modulation : The morpholine moiety may enhance binding affinity to various receptors involved in neurotransmission and cellular signaling.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a comparative study involving various thiadiazole derivatives, it was found that those with similar structural characteristics to the target compound exhibited significant cytotoxic effects on cancer cell lines. For instance, derivatives showed IC50 values ranging from 10 to 20 µM against HT-29 cells, suggesting that further optimization could lead to more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
